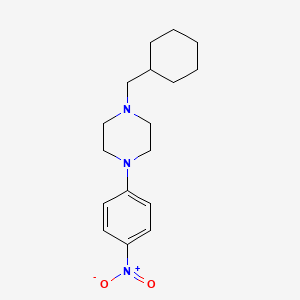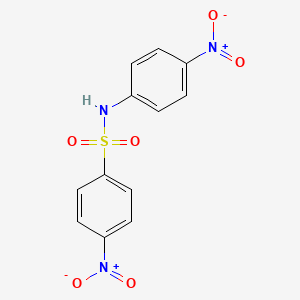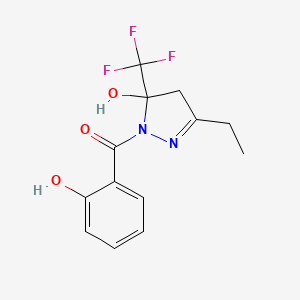![molecular formula C13H11BrN2O B4898999 2-[(3-bromophenyl)diazenyl]-4-methylphenol](/img/structure/B4898999.png)
2-[(3-bromophenyl)diazenyl]-4-methylphenol
Overview
Description
2-[(3-bromophenyl)diazenyl]-4-methylphenol, also known as Sudan III, is a chemical compound that belongs to the azo dye family. It is commonly used as a dye in the textile, food, and cosmetic industries due to its bright red color. However, it has also been extensively studied for its potential applications in scientific research.
Scientific Research Applications
2-[(3-bromophenyl)diazenyl]-4-methylphenol has been extensively studied for its potential applications in scientific research. It has been used as a staining agent in microscopy for the visualization of lipids and proteins in cells and tissues. It has also been used as a fluorescent probe for the detection of free radicals in biological systems. Additionally, it has been used as a model compound for the study of the adsorption and desorption of dyes on various surfaces.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)diazenyl]-4-methylphenol involves the formation of a covalent bond between the dye and the target molecule. The dye molecule contains a diazo group, which can react with nucleophilic groups on the target molecule, such as amino or hydroxyl groups. This covalent bond formation allows for the visualization or detection of the target molecule.
Biochemical and Physiological Effects
While this compound has been extensively studied for its scientific research applications, its biochemical and physiological effects on living organisms are not well understood. There is limited information on the toxicity and potential health effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(3-bromophenyl)diazenyl]-4-methylphenol in laboratory experiments is its bright red color, which allows for easy visualization and detection. It is also relatively inexpensive and easy to synthesize. However, one limitation is that it can be toxic to living organisms, and caution should be taken when handling this compound. Additionally, it may not be suitable for all types of experiments, as it may interfere with certain biological processes.
Future Directions
There are several potential future directions for the use of 2-[(3-bromophenyl)diazenyl]-4-methylphenol in scientific research. One area of interest is the development of new fluorescent probes for the detection of free radicals in biological systems. Additionally, there is potential for the use of this compound in the development of new dyes for use in the textile industry. Further research is needed to fully understand the potential applications of this compound in various fields.
properties
IUPAC Name |
2-[(3-bromophenyl)diazenyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O/c1-9-5-6-13(17)12(7-9)16-15-11-4-2-3-10(14)8-11/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVZZHXIUAXPBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-1-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4898918.png)
![3-chloro-N-[2-(trifluoromethoxy)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898939.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(1,3-benzodioxol-5-yloxy)-2-propanol dihydrochloride](/img/structure/B4898950.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4898954.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]-2-methoxybenzamide](/img/structure/B4898978.png)
![N-[4-(anilinocarbonyl)phenyl]-4-(difluoromethoxy)benzamide](/img/structure/B4898995.png)
![N-(2,4-dichlorophenyl)-N'-(5-{[4-(dimethylamino)phenyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4898998.png)


![[3-(2,4-difluorobenzyl)-1-(2-methyl-3-furoyl)-3-piperidinyl]methanol](/img/structure/B4899013.png)

![5-({3-[(4-acetyl-1-piperazinyl)carbonyl]-5-isoxazolyl}methoxy)isoquinoline](/img/structure/B4899022.png)

